tert-butyl 4-{4-[5-(2-furyl)-1,2,4-oxadiazol-3-yl]phenyl}tetrahydro-1(2H)-pyrazinecarboxylate
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Description
Tert-butyl 4-{4-[5-(2-furyl)-1,2,4-oxadiazol-3-yl]phenyl}tetrahydro-1(2H)-pyrazinecarboxylate is a useful research compound. Its molecular formula is C21H24N4O4 and its molecular weight is 396.447. The purity is usually 95%.
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Scientific Research Applications
Synthetic Methodologies
Catalytic Reactions
Studies have shown the use of tert-butyl substituted compounds in catalytic systems to produce various organic compounds. For instance, the conversion of 3,3,3-trisubstituted prop-1-ynes with tert-butylhydrazine into propionitrile derivatives demonstrates the utility of such structures in catalysis and organic synthesis (Fukumoto et al., 2016).
Material Science and Ligand Design
Coordination Compounds
The design and synthesis of coordination compounds using tert-butyl substituted ligands have been explored. One study describes the synthesis of new co-ordination compounds derived from barium(II) and the anionic 4-tert-butylacetyl-3-methyl-1-phenylpyrazol-5-onate ligand, demonstrating the potential of such structures in material science and inorganic chemistry (Pettinari et al., 1999).
Biological Activity
Antibacterial and Anthelmintic Activity
Research into the biological activities of tert-butyl substituted pyrazoles and related compounds includes studies on their antibacterial and anthelmintic properties. For example, some compounds have shown moderate anthelmintic activity, highlighting their potential in the development of new therapeutic agents (Sanjeevarayappa et al., 2015).
Chemical Sensing
Fluorescent Sensors
Hydroxypyrazole-based ligands, including those with tert-butyl groups, have been investigated for their use as fluorescent sensors for metal ions. This research underscores the versatility of such compounds in chemical sensing and molecular recognition applications (Formica et al., 2018).
Properties
IUPAC Name |
tert-butyl 4-[4-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]phenyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O4/c1-21(2,3)28-20(26)25-12-10-24(11-13-25)16-8-6-15(7-9-16)18-22-19(29-23-18)17-5-4-14-27-17/h4-9,14H,10-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSVNEJFTEQYOHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)C3=NOC(=N3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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